N1-(2-(dimethylamino)ethyl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide N1-(2-(dimethylamino)ethyl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide
Brand Name: Vulcanchem
CAS No.: 903255-78-7
VCID: VC4367430
InChI: InChI=1S/C19H30FN5O2/c1-23(2)9-8-21-18(26)19(27)22-14-17(15-4-6-16(20)7-5-15)25-12-10-24(3)11-13-25/h4-7,17H,8-14H2,1-3H3,(H,21,26)(H,22,27)
SMILES: CN1CCN(CC1)C(CNC(=O)C(=O)NCCN(C)C)C2=CC=C(C=C2)F
Molecular Formula: C19H30FN5O2
Molecular Weight: 379.48

N1-(2-(dimethylamino)ethyl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide

CAS No.: 903255-78-7

Cat. No.: VC4367430

Molecular Formula: C19H30FN5O2

Molecular Weight: 379.48

* For research use only. Not for human or veterinary use.

N1-(2-(dimethylamino)ethyl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide - 903255-78-7

Specification

CAS No. 903255-78-7
Molecular Formula C19H30FN5O2
Molecular Weight 379.48
IUPAC Name N-[2-(dimethylamino)ethyl]-N'-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide
Standard InChI InChI=1S/C19H30FN5O2/c1-23(2)9-8-21-18(26)19(27)22-14-17(15-4-6-16(20)7-5-15)25-12-10-24(3)11-13-25/h4-7,17H,8-14H2,1-3H3,(H,21,26)(H,22,27)
Standard InChI Key YGRQZCGELGOPCQ-UHFFFAOYSA-N
SMILES CN1CCN(CC1)C(CNC(=O)C(=O)NCCN(C)C)C2=CC=C(C=C2)F

Introduction

Synthesis

The synthesis of N1-(2-(dimethylamino)ethyl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide typically involves multi-step organic reactions:

  • Preparation of the Fluorophenyl Intermediate:

    • The fluorophenyl moiety is introduced via electrophilic aromatic substitution or coupling reactions using 4-fluorobenzene derivatives.

  • Formation of the Piperazine Component:

    • The methylpiperazine group can be synthesized or purchased as a precursor.

    • It is then linked to the fluorophenyl intermediate through alkylation or reductive amination.

  • Oxalamide Formation:

    • The oxalamide core is introduced by reacting the secondary amine with oxalyl chloride or a similar reagent under controlled conditions.

  • Final Assembly:

    • The dimethylaminoethyl group is attached via nucleophilic substitution or amidation reactions.

Table 2: General Synthetic Steps

StepReagents/Conditions
Fluorophenyl Intermediate4-Fluorobenzene, catalyst (e.g., AlCl3)
Piperazine DerivativeMethylpiperazine, alkyl halides
Oxalamide FormationOxalyl chloride, base (e.g., triethylamine)

Potential Applications

This compound's structural features suggest potential applications in the following areas:

  • Pharmaceutical Development:

    • The combination of fluorophenyl and piperazine moieties is common in drug discovery for central nervous system (CNS) agents, antipsychotics, or antidepressants.

    • The oxalamide group may enhance binding specificity to certain receptors or enzymes.

  • Biological Activity Screening:

    • Compounds with similar structures have been investigated for antimicrobial, anticancer, and anti-inflammatory activities.

  • Drug-Like Properties:

    • The presence of a fluorine atom improves metabolic stability and bioavailability.

    • Piperazine derivatives are known for their favorable pharmacokinetics.

Table 3: Similar Compounds and Their Activities

Compound NameReported Activity
(E)-N-(4-Methoxyphenyl)-acetamideAntimicrobial
(2E)-3-(Dimethylamino)-1-propenonePrecursor for heterocyclic drugs

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